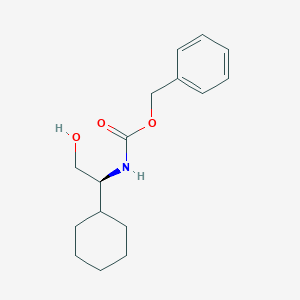

N-苄氧羰基-L-环己基甘氨醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Carbobenzoxy-L-cyclohexylglycinol is a compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions involving N-heterocyclic carbenes (NHCs), which are a class of compounds that have garnered significant interest due to their stability and reactivity. NHCs are known to form stable complexes with metals and have been utilized as catalysts in various organic reactions .

Synthesis Analysis

The synthesis of NHC-metal complexes is well-documented in the literature. For instance, well-defined NHC silver halides were synthesized by reacting imidazolium halides with silver(I) oxide. The resulting complexes were structurally characterized, revealing both dimeric and monomeric structures depending on the steric demands of the ligands . This demonstrates the versatility of NHCs in forming complexes with different geometries, which can be crucial for their catalytic properties.

Molecular Structure Analysis

The molecular structure of NHC complexes is critical to their function as catalysts. Single-crystal X-ray diffraction studies have shown that the structure of these complexes can vary from dimeric to monomeric forms. For example, the dimeric structure of 1-cyclohexyl-3-benzylimidazolylidene silver halides was supported by a nonpolar weak-hydrogen-bond supported Ag-Ag bond, while the monomeric structure was observed for complexes with more sterically demanding ligands . These structural differences can significantly influence the catalytic activity of the complexes.

Chemical Reactions Analysis

NHCs have been shown to catalyze a variety of chemical reactions. The silver halide complexes mentioned earlier were used to catalyze the A3-reaction, which involves the coupling of aldehydes, amines, and alkynes. The monomeric complexes demonstrated higher catalytic activity than the dimeric ones, with the chloride complex giving almost quantitative yield in a model reaction . Additionally, NHCs have been used to catalyze the rearrangement of vinyl sulfones and tandem rearrangement/cycloadditions to produce isoxazolines and other heterocyclic compounds . Furthermore, NHCs catalyzed the [4+2] annulation of enals via a double vinylogous Michael addition, leading to the asymmetric synthesis of 3,5-diaryl cyclohexenones with high diastereo- and enantioselectivities .

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-Carbobenzoxy-L-cyclohexylglycinol are not directly discussed in the provided papers, the properties of NHC complexes can be inferred. NHCs are typically air-stable and can form strong bonds with metal centers, which is essential for their role as catalysts. The catalytic efficiency of these complexes is influenced by their molecular structure, which can be fine-tuned by modifying the NHC ligands. The reactivity of these complexes can be attributed to the nucleophilic character of the carbene carbon atom, which facilitates various organic transformations .

科学研究应用

肽合成

N-苄氧羰基-L-环己基甘氨醇一直是肽合成中备受关注的主题。例如,Sakakibara 等人(1965 年)讨论了其在合成高效催产素中的作用,表明其在创建复杂的半胱氨酰肽中的效用 (Sakakibara 等人,1965 年)。同样,艾塞林等人(1955 年)发现 N-苄氧羰基-L-环己基甘氨醇等化合物可用于制备复杂的肽,特别是以乙酸作为催化剂 (艾塞林等人,1955 年)。

酶学研究

在酶学领域,N-苄氧羰基-L-环己基甘氨醇等化合物已用于研究蛋白水解酶。Dekker 等人(1949 年)描述了使用涉及苄氧羰基的方法合成蛋氨酸肽,这允许检查这些肽相对于它们对蛋白水解酶水解的敏感性 (Dekker 等人,1949 年)。

旋光分辨

与 N-苄氧羰基-L-环己基甘氨醇相关的化合物的旋光分辨一直是另一个研究领域。川合等人(1992 年)研究了外消旋 N-苄氧羰基-α-甲氧基甘氨酸的旋光分辨,得出了对这些化合物立体化学的见解 (川合等人,1992 年)。

氨基保护

N-苄氧羰基-L-环己基甘氨醇在肽合成过程中保护氨基方面也具有相关性。Ehrensvärd(1947 年)讨论了使用像 N-苄氧羰基-L-环己基甘氨醇这样的苄氧羰基化合物来保护氨基,突出了其在肽化学中的效用 (Ehrensvärd,1947 年)。

治疗应用

在治疗领域,张等人(2018 年)报道了一种肽醛体蛋白酶抑制剂,苄氧羰基-L-亮氨酰-L-亮氨酰-L-亮氨酸醛(MG132),突出了其在抑制肿瘤进展和增强药物(如紫杉醇)在乳腺癌治疗中的治疗效果的潜力 (张等人,2018 年)。

癌症研究

在癌症研究中,致癌化合物的活化及其与 DNA 的相互作用已使用 N-苄氧羰基-L-环己基甘氨醇的衍生物进行了研究。Prahalad 等人(1997 年)研究了二苯并[a,l]芘诱导的 DNA 加合物和致瘤性,其中与 N-苄氧羰基-L-环己基甘氨醇相关的化合物在小鼠肺中形成 DNA 加合物中发挥了作用 (Prahalad 等人,1997 年)。

属性

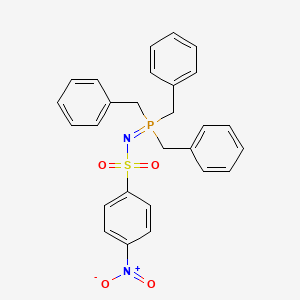

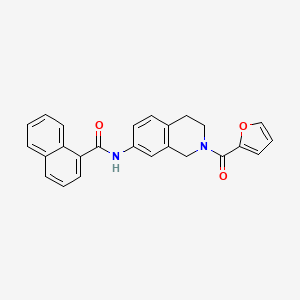

IUPAC Name |

benzyl N-[(1S)-1-cyclohexyl-2-hydroxyethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15,18H,2,5-6,9-12H2,(H,17,19)/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSPVZOJVLCFJK-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CO)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](CO)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(Diethylamino)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B3008805.png)

![1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B3008810.png)

![2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B3008812.png)

![4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B3008813.png)

![2-[(2-Methoxyethyl)amino]-4-(3-methylphenyl)pyrimidine-5-carboxylic acid](/img/structure/B3008816.png)

![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B3008828.png)